4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole
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Overview
Description
4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes the reaction of 4-methyl-3-nitrophenol with a suitable benzothiadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing the production costs .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzothiadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring .
Scientific Research Applications
4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development and as a diagnostic tool.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
- 4-methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
- 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
Comparison: Compared to these similar compounds, 4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole exhibits unique properties due to the presence of the benzothiadiazole ring. This structural feature imparts distinct electronic and steric characteristics, making it more suitable for certain applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-9-5-6-11(7-13(9)17(18)19)20-8-10-3-2-4-12-14(10)16-21-15-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMMBZFFRVIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC3=NSN=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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